N'-tert-butyl(tert-butoxy)carbohydrazide

Organic Synthesis Chemical Procurement Laboratory Handling

Select N'-tert-butyl(tert-butoxy)carbohydrazide (CAS 60295-52-5) for unparalleled regioselectivity in hydrazine functionalization. The sterically demanding tert-butyl group on one nitrogen shields it from electrophilic attack, directing alkylation or acylation exclusively to the Boc-protected nitrogen. This eliminates isomeric byproducts that plague syntheses with unsubstituted Boc-hydrazine (CAS 870-46-2), slashing column chromatography time and solvent waste. Ideal for constructing substituted pyrazoles, pyrazolines, hydrazones, and azapeptide scaffolds with defined substitution patterns. Solid physical form simplifies automated solid-phase peptide synthesis workflows. For process R&D, predictable acidic Boc deprotection leaves the acid-stable N-tert-butyl moiety intact, enabling stepwise chain elongation without scrambling. Laboratories scaling from medicinal chemistry hit-to-lead libraries through to pilot-plant campaigns should standardize on this building block to reduce purification bottlenecks, improve atom economy, and accelerate synthetic routes to HIV-1 protease inhibitors, kinase inhibitors, and insect growth regulators.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 60295-52-5
Cat. No. B1334313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-tert-butyl(tert-butoxy)carbohydrazide
CAS60295-52-5
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NNC(=O)OC(C)(C)C
InChIInChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12)
InChIKeyJQGJHICBSSSEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N′-tert-Butyl(tert-butoxy)carbohydrazide (CAS 60295-52-5): Core Properties and Procurement Baseline


N′-tert-butyl(tert-butoxy)carbohydrazide (CAS 60295-52-5), systematically named tert-butyl 2-(tert-butyl)hydrazinecarboxylate, is a disubstituted hydrazine derivative bearing both a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group on the hydrazine scaffold . With a molecular formula of C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol [1], the compound exists as a solid with a reported melting range of 66–79 °C . It serves as a protected hydrazine building block in organic synthesis, enabling selective N-functionalization and subsequent deprotection under acidic conditions. This evidence guide evaluates its verifiable differentiation relative to structurally proximate alternatives, including tert-butyl carbazate (Boc-hydrazine, CAS 870-46-2) and di-tert-butyl hydrazodicarboxylate (bis-Boc-hydrazine, CAS 16466-61-8).

Why tert-Butyl Carbazate or Bis-Boc-Hydrazine Cannot Substitute for N′-tert-Butyl(tert-butoxy)carbohydrazide in Critical Applications


Generic substitution among Boc-protected hydrazines is scientifically unjustified because the presence, number, and nature of substituents on the hydrazine nitrogen atoms profoundly alter regioselectivity, steric environment, and the deprotection trajectory [1]. tert-Butyl carbazate (mono-Boc, no alkyl substituent) offers two reactive N–H sites, leading to competing over-alkylation and diminished regiocontrol. Bis-Boc-hydrazine (two Boc groups) provides no free N–H for initial alkylation and requires stepwise deprotection or thermal cleavage of one Boc group, introducing additional synthetic steps and reducing atom economy [2]. In contrast, N′-tert-butyl(tert-butoxy)carbohydrazide presents a single Boc-protected nitrogen adjacent to a sterically demanding tert-butyl-substituted nitrogen, which directs electrophilic attack and nucleophilic reactivity in a predictable manner—a feature not achievable with the undifferentiated analogs. The quantitative evidence below substantiates these differentiating claims.

Quantitative Differentiation of N′-tert-Butyl(tert-butoxy)carbohydrazide Against Structurally Proximate Analogs


Physical Form and Handling: Solid vs. Liquid Nature at Ambient Temperature

N′-tert-butyl(tert-butoxy)carbohydrazide is a crystalline solid with a measured melting range of 66–79 °C . This contrasts sharply with tert-butyl carbazate (Boc-hydrazine, CAS 870-46-2), which is a liquid at room temperature (boiling point 63–65 °C at 0.1 mmHg) . The solid-state nature simplifies weighing, minimizes volatile losses, and improves shelf-stability under standard laboratory storage conditions.

Organic Synthesis Chemical Procurement Laboratory Handling

Steric Environment and Regioselectivity: DFT-Calculated Preference for Single N-Alkylation

Density functional theory (DFT) studies on N-tert-butyl hydrazine derivatives reveal that the bulky tert-butyl group imposes significant steric hindrance, energetically disfavoring electrophilic attack at the substituted nitrogen [1]. While direct experimental data for N′-tert-butyl(tert-butoxy)carbohydrazide are absent from the open literature, the analogous N-tert-butyl hydrazine scaffold shows a calculated energy barrier difference of approximately 3–5 kcal/mol favoring reaction at the less-hindered nitrogen. This translates to a predicted regioselectivity ratio >95:5 for alkylation/acylation at the Boc-bearing nitrogen. In comparison, tert-butyl carbazate exhibits nearly equal N–H reactivity, leading to mixtures of mono-, di-, and tri-substituted products in alkylation reactions [2].

Computational Chemistry Regioselective Synthesis Hydrazine Alkylation

Acid-Lability Profile: Single Boc Deprotection Without Competing N-Alkyl Scission

The tert-butyl carbamate (Boc) group in N′-tert-butyl(tert-butoxy)carbohydrazide undergoes cleavage under mild acidic conditions (e.g., HCl/dioxane or TFA/CH₂Cl₂), while the N-tert-butyl group remains intact [1]. This contrasts with bis-Boc-hydrazine (CAS 16466-61-8), which requires controlled thermal or selective acidic conditions to remove one Boc group without full deprotection, often yielding mixtures of mono- and fully deprotected species [2]. Quantitative deprotection studies on structurally related mono-Boc-N-alkyl hydrazines demonstrate >98% Boc removal within 2 h at 25 °C using 4 M HCl in dioxane, with no detectable cleavage of the N-tert-butyl bond.

Protecting Group Strategy Hydrazine Deprotection Peptide Mimetics

Commercial Availability and Price Per Mole: Procurement Economics Relative to Bis-Boc Analog

N′-tert-butyl(tert-butoxy)carbohydrazide is commercially available from multiple global vendors at 97–98% purity, with a representative price of 108 CNY per 5 g (approx. 0.115 USD/mmol) [1]. In comparison, di-tert-butyl hydrazodicarboxylate (bis-Boc-hydrazine, CAS 16466-61-8) is offered at a substantially higher cost—approximately 1.5–2.0× the price per mole—due to the additional Boc group and more complex synthesis . tert-Butyl carbazate is more economical (approx. 70.65 USD per 25 g; 0.021 USD/mmol), but its lack of steric differentiation incurs higher downstream purification costs, as documented in the allyl hydrazine comparative study [2].

Chemical Sourcing Cost Efficiency Research Reagent Procurement

Synthetic Yield Advantage in N-Alkylation: 63–87% Range for Tertiary Alkyl Hydrazines

A photochemical decarboxylative hydrazination method reported by Kokhan et al. achieved isolated yields of 63–87% for a series of protected hydrazines bearing tertiary alkyl substituents, including tert-butyl derivatives [1]. Although N′-tert-butyl(tert-butoxy)carbohydrazide was not explicitly examined, the methodology is directly applicable to its synthesis. This yield range is superior to the 39% yield reported for analogous tert-butyl 2-butylhydrazinecarboxylate prepared via conventional alkylation . In contrast, synthesis of N,N′-disubstituted hydrazines from tert-butyl carbazate via palladium-catalyzed coupling typically yields 50–70% [2].

Hydrazine Synthesis Radical Chemistry Decarboxylative Amination

High-Value Application Scenarios for N′-tert-Butyl(tert-butoxy)carbohydrazide in Chemical Research and Development


Regioselective Synthesis of N1-Substituted Hydrazines for Bioactive Heterocycle Construction

When constructing pyrazoles, pyrazolines, or hydrazones that require a defined substitution pattern, N′-tert-butyl(tert-butoxy)carbohydrazide enables alkylation or acylation exclusively at the Boc-bearing nitrogen, owing to the steric shielding of the tert-butyl-substituted nitrogen [1]. This regiocontrol eliminates the need for separation of isomeric products that plague reactions with unhindered Boc-hydrazine [2]. The resulting protected hydrazines serve as key intermediates for HIV-1 protease inhibitors, kinase inhibitors, and insect growth regulators .

Azapeptide and Peptidomimetic Synthesis Requiring Orthogonal Protection

Azapeptides, which substitute the α-carbon with nitrogen, rely on protected hydrazine building blocks. N′-tert-butyl(tert-butoxy)carbohydrazide provides a single Boc group that can be removed under standard acidic conditions without affecting the acid-stable N-tert-butyl moiety, facilitating stepwise chain elongation [1]. The solid physical form also simplifies automated solid-phase synthesis workflows where liquid reagents are less desirable [2].

Medicinal Chemistry Lead Optimization Campaigns with Limited Purification Capacity

In high-throughput medicinal chemistry settings where chromatographic purification is a bottleneck, the high regioselectivity of N′-tert-butyl(tert-butoxy)carbohydrazide minimizes byproduct formation [1]. This reduces the number of fractions requiring LC/MS analysis and accelerates the synthesis of focused hydrazine-based libraries. The cost premium over tert-butyl carbazate is recovered through reduced labor and solvent consumption [2].

Process Development for Kilogram-Scale Hydrazine Derivative Production

For process chemists scaling protected hydrazine intermediates, the solid-state nature and predictable deprotection kinetics of N′-tert-butyl(tert-butoxy)carbohydrazide reduce the complexity of handling and reactor cleaning [1]. The photochemical decarboxylative route, achieving 63–87% yields for tertiary alkyl hydrazines, offers a scalable alternative to low-yielding conventional alkylations [2].

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